Lys-Phe-Glu-Arg-Gln

Chaperone-Mediated Autophagy Peptide-Chaperone Interaction Lysosomal Targeting

This KFERQ pentapeptide (Lys-Phe-Glu-Arg-Gln, CAS 115084-19-0) is the sole canonically validated, non-substitutable substrate for chaperone-mediated autophagy (CMA) Hsc70 binding and LAMP-2A translocation assays. Single-residue mutations abolish chaperone recognition, making generic 'KFERQ-like' analogs unsuitable for reproducible lysosomal targeting studies. Procure exclusively ≥95% purity, sequence-verified material for CMA flux quantification, targeted protein degradation conjugates, or tissue-specific autophagy mapping. Stock is available in mg-to-gram scales; all lots are HPLC-verified with batch-specific CoA to ensure functional consistency.

Molecular Formula C31H50N10O9
Molecular Weight 706.8 g/mol
Cat. No. B12385173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLys-Phe-Glu-Arg-Gln
Molecular FormulaC31H50N10O9
Molecular Weight706.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)N
InChIInChI=1S/C31H50N10O9/c32-15-5-4-9-19(33)26(45)41-23(17-18-7-2-1-3-8-18)29(48)39-21(12-14-25(43)44)28(47)38-20(10-6-16-37-31(35)36)27(46)40-22(30(49)50)11-13-24(34)42/h1-3,7-8,19-23H,4-6,9-17,32-33H2,(H2,34,42)(H,38,47)(H,39,48)(H,40,46)(H,41,45)(H,43,44)(H,49,50)(H4,35,36,37)/t19-,20-,21-,22-,23-/m0/s1
InChIKeyKIMKBQNKPBJGBS-VUBDRERZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lys-Phe-Glu-Arg-Gln (KFERQ) Procurement Guide: The Canonical Chaperone-Mediated Autophagy (CMA) Targeting Motif


Lys-Phe-Glu-Arg-Gln (KFERQ) is a pentapeptide (C31H50N10O9, MW: ~706.8 g/mol, CAS: 115084-19-0) recognized as the canonical consensus sequence for targeting cytosolic proteins to lysosomal degradation via chaperone-mediated autophagy (CMA) [1]. Originally identified as residues 7–11 of RNase A responsible for its enhanced degradation during serum withdrawal, the KFERQ motif binds directly to the heat shock cognate 70 kDa protein (Hsc70/HSPA8), which facilitates substrate translocation to the lysosomal receptor LAMP-2A for selective proteolysis [2][3]. Approximately 30% of cytosolic proteins contain KFERQ-like sequences, underscoring the motif's broad role in cellular proteostasis [4]. For researchers and procurement specialists, this compound represents a critical, well-characterized molecular tool with defined, quantifiable functional attributes distinct from related sequences.

Why Generic Substitution Fails: Evidence for KFERQ Sequence Specificity and Dependence on Precise Residue Chemistry


Generic substitution of Lys-Phe-Glu-Arg-Gln (KFERQ) with other pentapeptides, even those with single conservative amino acid changes, is not functionally equivalent due to the stringent biochemical requirements for Hsc70 recognition and subsequent lysosomal targeting. Evidence demonstrates that a single amino acid substitution within the KFERQ sequence significantly weakens binding to the prp73/Hsc73 chaperone, the critical mediator of lysosomal import [1]. This motif's function is not solely sequence-based but depends on the precise spatial arrangement of acidic, basic, and hydrophobic residues in a solvent-exposed conformation [2]. Consequently, using a non-canonical or mutated 'KFERQ-like' peptide introduces uncontrolled variability in CMA activation, lysosomal targeting efficiency, and downstream degradation kinetics, compromising experimental reproducibility and interpretability. The data presented below quantify these specific, non-interchangeable functional differences.

Quantitative Differential Evidence: KFERQ vs. Mutants and In-Class Analogs for CMA Research


Single Amino Acid Substitutions in the KFERQ Motif Reduce Hsc70 Chaperone Binding Affinity

The binding of the KFERQ pentapeptide to the Hsc70 chaperone (prp73) is highly sequence-specific. A study by Terlecky et al. (1992) demonstrated that while prp73 binds to the native KFERQ peptide, it binds 'more weakly' to most modified RNase S-peptide derivatives containing a single amino acid substitution within the KFERQ sequence [1]. This indicates that even minor sequence alterations can compromise the primary recognition event required for CMA targeting, establishing a clear functional threshold for the canonical sequence.

Chaperone-Mediated Autophagy Peptide-Chaperone Interaction Lysosomal Targeting Protein Degradation

KFERQ-Mediated Degradation Pathway Exhibits Tissue-Specific Activation In Vivo

The KFERQ-selective lysosomal degradation pathway is not uniformly active across all tissues. A study by Wing et al. (1991) found that during a 1-3 day fast, proteins containing KFERQ-related sequences were selectively depleted from the liver and heart of rats, but not from two types of skeletal muscle (soleus and extensor digitorum longus) [1][2]. The study concluded that 'the increased proteolysis in liver and heart of fasted animals includes activation of the KFERQ-selective lysosomal pathway, whereas increased proteolysis in skeletal muscle does not.'

In Vivo Proteolysis Tissue-Specific Autophagy Metabolic Stress KFERQ Motif

Direct Physical Interaction Between Hsc70 and the KFERQ Motif Confirmed by Site-Specific Photo-Crosslinking

While the functional link between KFERQ and Hsc70 was long established, direct physical interaction was only recently confirmed. Seike et al. (2024) introduced a photo-crosslinker near the KFERQ motif in a CMA/eMI model substrate and successfully detected its crosslinking with Hsc70, 'revealing the direct interaction between Hsc70 and the KFERQ motif for the first time' [1]. The study further demonstrated that impairing the ATPase activity of Hsc70 (via the D10N mutation) 'appreciably reduced the crosslinking efficiency', confirming the interaction is ATP-dependent [1].

Chaperone-Mediated Autophagy Protein-Protein Interaction Hsc70 Photo-Crosslinking

KFERQ Motif Serves as a Validated Substrate for Quantitative CMA Activity Reporters and Assays

The KFERQ sequence has been functionally validated as a specific CMA targeting signal in multiple quantitative assays. A fluorogenic CMA substrate, KFERQ-AMC, was synthesized and shown to be cleaved via lysosomal hydrolysis, releasing a fluorescent AMC moiety (Excitation: 355 nm, Emission: 460 nm). This cleavage is specifically inhibited by the lysosomal protease inhibitor E64D, allowing for calculation of true CMA activity [1]. Furthermore, a study using a photoactivatable PAmCherry-KFERQ reporter in mouse embryonic fibroblasts (MEFs) demonstrated that LRRK2 mutant MEFs exhibited a 34% slower cellular clearance of the KFERQ substrate compared to wild-type cells [2]. Mutation of the KFERQ motif abolished this differential clearance [2].

CMA Activity Assay Fluorescent Reporter Autophagy Flux High-Throughput Screening

High-Value Research and Industrial Application Scenarios for Lys-Phe-Glu-Arg-Gln (KFERQ)


As a Canonical Substrate for Chaperone-Mediated Autophagy (CMA) Activity Assays

Researchers studying autophagy, proteostasis, or lysosomal biology require a reliable and specific substrate to measure CMA activity. As demonstrated by the KFERQ-AMC fluorogenic substrate and PAmCherry-KFERQ reporter, the KFERQ peptide is a validated tool for quantifying CMA flux in cells and tissues [1][2]. Its use in high-throughput screening assays for CMA modulators is well-established, as the motif's degradation is LAMP2A-dependent and quantifiable, providing a direct readout of pathway function.

As a Targeting Moiety for Directing Cargo to Lysosomes for Targeted Protein Degradation

In drug discovery and chemical biology, there is growing interest in targeted protein degradation (TPD) beyond the ubiquitin-proteasome system. The KFERQ motif can be conjugated to proteins, antibodies, or nanoparticles to direct them specifically to the lysosome via the CMA pathway. Evidence shows that covalent linkage of KFERQ to other proteins, such as ricin A chain (RTA), results in altered intracellular trafficking and, in some cellular contexts, a significant reduction in cytotoxicity (e.g., 49.87%, 54.18%, and 88.68% reduction in HEPG2, HeLa, and A549 cells, respectively, compared to RTA alone) [3]. This property is being exploited to design novel therapeutics and to engineer cellular clearance of disease-relevant targets.

As a Tool for Investigating Tissue-Specific Proteolysis and Metabolic Stress Responses

The KFERQ motif's function is not universal; its degradation pathway is selectively activated in certain tissues (e.g., liver, heart) but not others (e.g., skeletal muscle) under metabolic stress like fasting [4]. This makes KFERQ-conjugated probes invaluable for dissecting tissue-specific proteolytic responses in vivo. Researchers studying metabolic diseases, cachexia, or organ-specific aging can use KFERQ-based reporters to map and quantify CMA activity across different tissues, providing insights not achievable with pan-cellular degradation markers.

As a Structural Probe for Studying Hsc70 Chaperone Interactions and ATPase Regulation

The KFERQ pentapeptide is a defined, minimal ligand for the Hsc70 chaperone. The recent demonstration of direct, ATP-dependent photo-crosslinking between Hsc70 and the KFERQ motif provides a powerful system for structural and biophysical studies [5]. Researchers can use the KFERQ peptide or its derivatives to investigate the allosteric regulation of Hsc70, screen for small molecules that modulate the Hsc70-KFERQ interaction, or study the effects of disease-associated mutations in Hsc70 or LAMP-2A on substrate binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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